A-836339, chemically named N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide, is a synthetic compound classified as a cannabinoid receptor agonist. Its primary significance in scientific research stems from its high selectivity and potency for the cannabinoid type 2 receptor (CB2R) [, , , ]. This selectivity makes A-836339 a valuable tool for investigating the role of CB2R in various physiological processes, particularly in the context of pain and inflammation.
Detailed synthetic procedures for A-836339 are described in the literature [, , ]. Generally, the synthesis involves a multi-step process starting from commercially available materials. The key step involves the formation of the thiazole ring and subsequent coupling with the substituted cyclopropanecarboxylic acid derivative. The synthesis can be adapted for radiolabeling with Carbon-11 ([11C]) or Fluorine-18 ([18F]) for Positron Emission Tomography (PET) imaging studies [, , , ].
A-836339 comprises a central thiazole ring substituted with a 2-methoxyethyl group at the nitrogen atom and a 2,2,3,3-tetramethylcyclopropanecarboxamide moiety at the 2-position. The molecule's specific spatial arrangement and electronic properties contribute to its high affinity and selectivity for the CB2R. Computational modeling and structure-activity relationship studies have been employed to further understand these interactions [, ].
While A-836339's chemical reactivity is not extensively discussed in the provided literature, its metabolism has been investigated []. Studies utilizing human and rat liver microsomes revealed that A-836339 undergoes oxidative metabolism, resulting in the formation of several metabolites []. These findings are crucial for understanding the compound's pharmacokinetic profile and potential for in vivo applications.
A-836339 exerts its biological effects by selectively binding to and activating the CB2R [, , ]. Activation of CB2R, primarily located in immune cells and the peripheral nervous system, initiates downstream signaling cascades that ultimately modulate pain perception and inflammatory responses [, ]. A-836339's ability to specifically target CB2R without significant interaction with CB1R minimizes potential psychoactive side effects often associated with pan-cannabinoid receptor agonists [, ].
Pain Research: A-836339 has demonstrated efficacy in preclinical animal models of acute and chronic pain, including inflammatory and neuropathic pain [, , ]. Its ability to reduce pain hypersensitivity without inducing tolerance makes it a promising candidate for developing novel analgesics.
Neuroinflammation: Radiolabeled A-836339 ([11C]A-836339) has been explored as a PET tracer for imaging CB2R expression in vivo, particularly in the context of neuroinflammation [, ]. While initial studies using [11C]A-836339 showed promise, limitations in detecting CB2R changes following neuroinflammation have been reported, prompting further research for more sensitive radiotracers [].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: